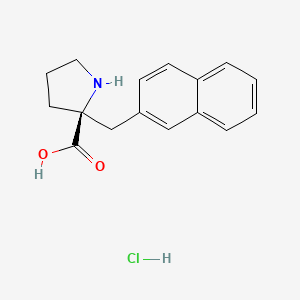

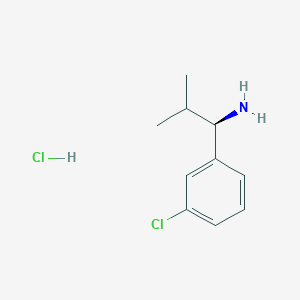

![molecular formula C13H15ClN4 B2920885 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile CAS No. 338794-92-6](/img/structure/B2920885.png)

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Cyclization of 1,2-diamine derivatives with sulfonium salts : The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines .

- Aza-Michael addition : Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives are of significant interest in the rational design of drugs due to their presence in a wide range of therapeutic agents with diverse applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The modification of the substitution pattern on the piperazine nucleus can lead to considerable differences in the medicinal potential of the resultant molecules. For instance, certain patents have highlighted piperazines as a flexible building block for discovering drug-like elements, where modification of substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These insights suggest that derivatives of piperazine, such as 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile, could have promising applications in the development of new therapeutic agents for various diseases (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Environmental and Food Analysis

The utility of piperazine derivatives extends beyond therapeutic applications to environmental and food analysis. Antibody-based methods, including immunoassays and biosensors, have been developed for the detection of hazardous substances, showcasing the role of piperazine-based compounds in enhancing analytical methodologies. These advancements are crucial for environmental research, food safety, and risk control, indicating the versatility of piperazine derivatives in various scientific domains (M. Fránek & K. Hruška, 2018).

Anti-Mycobacterial Activity

Significantly, piperazine and its analogs have shown potential in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine derivatives in addressing global health challenges, such as tuberculosis, by serving as a vital building block for anti-mycobacterial agents. The review of anti-mycobacterial compounds featuring piperazine emphasizes the need for further exploration in this area to develop safer, selective, and cost-effective treatments (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(4-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4/c14-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREACUAGJWYCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

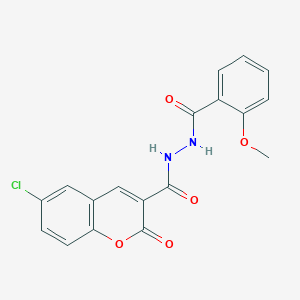

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)

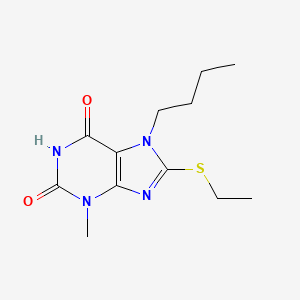

![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)

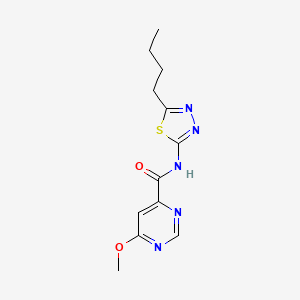

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2920807.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)

![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)

![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)